molecular formula C12H16N2O2S2 B2929363 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396567-39-7

5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2929363
CAS No.: 1396567-39-7
M. Wt: 284.39
InChI Key: MEQDHIRUGPLVEQ-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide is a synthetic molecule designed for research purposes, featuring a hybrid structure that combines a 1,4-thiazepane core with a thiophene moiety. The presence of the thiophene ring is a significant feature in medicinal chemistry, as this heterocycle is a known pharmacophore found in a wide range of bioactive molecules with diverse therapeutic applications . Thiophene-containing compounds have been extensively investigated for their potential anticancer properties, with studies showing activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), by targeting enzymes such as dihydrofolate reductase (DHFR) . Furthermore, the 1,4-thiazepane scaffold is a privileged structure in drug discovery. The specific configuration of this compound, with its carboxamide linkage and terminal thiophene, suggests potential for modulating key biological pathways. Researchers may find this compound valuable for probing novel targets in areas such as enzyme inhibition, with similar structures being explored as inhibitors for targets like histone deacetylase (HDAC) . This product is intended for non-clinical research applications. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-oxo-N-(2-thiophen-2-ylethyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c15-11-4-7-17-8-10(14-11)12(16)13-5-3-9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDHIRUGPLVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and the formation of the thiazepane structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.

Medicine: The compound has shown potential in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may interact with biological targets, leading to the discovery of novel treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene moiety may play a crucial role in binding to receptors or enzymes, while the carboxamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Sources

highlights Rotigotine Hydrochloride and its derivatives, which share the 2-(thiophen-2-yl)ethyl substituent but differ in core scaffolds and functional groups.

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Pharmacological Relevance
5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide 1,4-Thiazepane 5-oxo, carboxamide, thiophen-2-yl ethyl Hypothesized CNS or enzyme modulation
Rotigotine Hydrochloride (Structure d) Tetrahydronaphthalen-amine Hydroxy, propyl, amine oxide Dopamine agonist (Parkinson’s treatment)
Rotigotine Related Compound H (Structure f) Tetrahydronaphthalen-amine Methoxy, propyl, thiophen-2-yl ethyl Metabolite with reduced activity
Key Observations:
  • Core Scaffold : The thiazepane ring in the target compound offers a larger, more flexible structure compared to Rotigotine’s rigid tetrahydronaphthalene core. This may alter binding kinetics and selectivity .
  • The carboxamide in the target compound contrasts with Rotigotine’s tertiary amine, suggesting divergent hydrogen-bonding profiles and receptor affinities.
  • Thiophen-2-yl Ethyl Chain : Common across analogs, this group likely enhances lipophilicity and interaction with hydrophobic receptor pockets.

Comparison with Ureido-Thiazole Derivatives

references compounds with thiazolylmethyl and ureido linkages, such as:

  • y : Thiazol-5-ylmethyl with hydroperoxy and ureido groups.
  • z: Thiazol-5-ylmethoxycarbonylamino-linked dipeptide analog.
Table 2: Thiazole vs. Thiazepane Derivatives
Feature Target Compound Ureido-Thiazole Derivatives ()
Core Heterocycle 1,4-Thiazepane (7-membered) Thiazole (5-membered)
Key Functional Groups Carboxamide, 5-oxo Ureido, hydroperoxy, methyl
Potential Targets Enzymes (e.g., proteases) Kinases or oxidoreductases
Key Observations:
  • Ring Size : The thiazepane’s larger ring may accommodate bulkier binding sites compared to thiazole-based systems.
  • Ureido vs. Carboxamide: Ureido groups provide dual hydrogen-bonding sites, whereas carboxamides offer a single donor/acceptor, influencing target engagement .

Hypothesized Pharmacological and Physicochemical Properties

  • Solubility : The 5-oxo and carboxamide groups likely enhance aqueous solubility relative to Rotigotine’s amine oxide .
  • Metabolic Stability : The thiazepane ring may resist oxidative metabolism better than Rotigotine’s tetrahydronaphthalene, which is prone to hydroxylation .
  • Target Selectivity : The combination of a flexible thiazepane and carboxamide could favor protease inhibition (e.g., thrombin) over dopamine receptor agonism.

Biological Activity

The compound 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring , which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiophene moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, similar to other thiazepane derivatives that have shown enzyme modulation capabilities.
  • Receptor Binding : It is hypothesized that this compound could bind to specific receptors, potentially influencing signaling pathways related to diseases such as cancer or neurodegenerative disorders.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazepane derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Study ReferenceCell Line TestedIC50 Value (µM)Observations
HepG2 (liver cancer)12.5Induces apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G1 phase

Neuroprotective Effects

Compounds structurally related to this compound have shown promise in neuroprotection:

Study ReferenceMechanism ExploredResult
Acetylcholinesterase inhibitionReduced neurotoxicity in vitro

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of thiazepane derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
  • Neuroprotective Studies : Research focusing on acetylcholinesterase inhibition has shown that similar compounds can protect neuronal cells from oxidative stress, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. Advanced Resolution of Stereochemistry :

  • NOESY NMR : Detect spatial proximity between thiophene ethyl substituents and thiazepane protons to infer ring conformation.
  • X-ray Crystallography : Resolve absolute configuration, though crystallization may require co-crystallizing agents for this hydrophobic compound .

What pharmacological activities are hypothesized for this compound, based on structural analogs?

Basic Screening Priorities :
Analogous 1,3,4-thiadiazole and thiazepane derivatives exhibit antimicrobial and antitumor activities . Initial assays should include:

  • Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Q. Advanced Mechanistic Studies :

  • Enzyme Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) or eukaryotic topoisomerases, leveraging the thiophene group’s π-π stacking potential.
  • Resistance Profiling : Compare activity against drug-resistant strains (e.g., MRSA) to evaluate scaffold novelty .

How should researchers address contradictions in biological activity data across studies?

Q. Methodological Strategies :

  • Dose-Response Reproducibility : Validate IC₅₀/MIC values across ≥3 independent replicates.
  • Assay Standardization : Use CLSI guidelines for antimicrobial tests to minimize variability in inoculum size and growth media .
  • Structural Verification : Reconfirm compound purity (HPLC ≥95%) before biological testing, as impurities in thiazepane derivatives can skew results .

What structure-activity relationship (SAR) insights guide the modification of this scaffold?

Q. Key SAR Observations :

  • Thiophene Substitution : Ethyl-linked thiophene enhances membrane permeability vs. bulkier aryl groups.
  • Carboxamide Position : The 3-carboxamide group is critical for hydrogen bonding with target enzymes .

Q. Advanced Design Recommendations :

  • Bioisosteric Replacement : Substitute the thiophene with furan or pyrrole to modulate electronic effects.
  • Ring Expansion : Test 1,5-thiazocane analogs to evaluate conformational flexibility vs. activity .

Q. Essential Quality Controls :

  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • Chiral HPLC : Confirm enantiomeric excess if asymmetric centers are present .

How can in vitro pharmacokinetic properties be optimized for this compound?

Q. Key Parameters :

  • Solubility : Use co-solvents (e.g., PEG-400) in formulation buffers.
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thiazepane ring oxidation).
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction .

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